rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis
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Overview
Description
rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a piperidine moiety. The compound has significant importance in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,6-dimethylmorpholine with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives.
Scientific Research Applications
rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog without the piperidine moiety.
4-[(Piperidin-4-yl)methyl]morpholine: Lacks the dimethyl substitution on the morpholine ring.
Uniqueness
rac-(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine, cis is unique due to its specific chiral configuration and the presence of both morpholine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1938456-46-2 |
---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.3 |
Purity |
0 |
Origin of Product |
United States |
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